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Compound of Interest

Compound Name:
2-Chloro-6-

(methylthio)benzaldehyde

CAS No.: 201987-39-5

Cat. No.: B1441255 Get Quote

Executive Summary & Structural Context
2-Chloro-6-(methylthio)benzaldehyde is a 1,2,3-trisubstituted benzene derivative.[1] Its

spectroscopic signature is defined by the interplay between electronic effects (inductive

withdrawal by Chlorine, resonance donation by Methylthio) and, most critically, steric inhibition

of resonance.

Unlike unsubstituted benzaldehyde, where the carbonyl group lies coplanar with the aromatic

ring to maximize

-conjugation, the bulky substituents at the 2- (ortho-chloro) and 6- (ortho-methylthio) positions
force the aldehyde group to twist out of the aromatic plane.[1] This structural distortion
significantly alters the carbonyl stretching frequency, making it a diagnostic marker for product
purity.

Chemical Identity[1][2][3][4][5]
IUPAC Name: 2-Chloro-6-(methylsulfanyl)benzaldehyde[1]

Physical State: Yellow crystalline solid (often precipitates as yellow needles/powder from

DMF/water during synthesis).

Molecular Weight: 186.66 g/mol [1]
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Key Functional Groups: Aldehyde (-CHO), Aryl Chloride (-Cl), Thioether (-SMe).[1]

Experimental Protocol (Self-Validating)
As a solid with sulfur-containing moieties, sample preparation requires specific handling to

avoid oxidation artifacts or spectral noise.[1]

Method A: Diamond ATR (Recommended)
Rationale: Attenuated Total Reflectance (ATR) minimizes sample preparation time and

prevents the oxidation of the aldehyde to carboxylic acid, which can occur during the

grinding process required for KBr pellets.

Step-by-Step:

Ensure the crystal (Diamond/ZnSe) is clean; run a background air scan.[1]

Place ~5 mg of the yellow solid onto the crystal center.

Apply high pressure using the anvil clamp to ensure intimate contact (critical for the hard

crystalline lattice).

Acquire 16-32 scans at 4 cm⁻¹ resolution.[1]

Method B: KBr Pellet (Traditional)
Rationale: Provides higher resolution for weak overtone bands and avoids the path-length

variations of ATR, but risks oxidation.[1]

Step-by-Step:

Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr.[1]

Grind gently in an agate mortar (do not over-grind; heat can accelerate oxidation to 2-

chloro-6-(methylthio)benzoic acid).

Press at 8-10 tons for 2 minutes to form a transparent disc.

Analyze immediately.[1]
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Spectral Interpretation & Assignment
The spectrum of 2-chloro-6-(methylthio)benzaldehyde is distinct from mono-substituted

analogs due to the "ortho-effect."[1]

Table 1: Diagnostic IR Bands
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Functional
Group

Frequency
(cm⁻¹)

Intensity
Vibrational
Mode

Mechanistic
Insight

Aldehyde C=O 1705 – 1715 Strong Stretching

Blue-shifted vs.

typical

benzaldehydes

(1690-1700).[1]

Steric crowding

twists the C=O

out of plane,

reducing

conjugation and

increasing

double-bond

character.[1]

Aldehyde C-H 2850 & 2760 Medium Stretching

Fermi

Resonance

Doublet. The

fundamental C-H

stretch couples

with the first

overtone of the

C-H bending (at

~1390), splitting

the band into

two.

Methyl C-H 2920 – 2980 Weak Stretching

Asymmetric/Sym

metric stretches

of the -S-CH₃

group.[1] Distinct

from aromatic C-

H (>3000).[2][3]

[4]

Aromatic Ring 1575, 1460 Med/Strong C=C Skeleton Ring breathing

modes. The

1575 band is
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often enhanced

by the heavy

chloro/sulfur

substituents.

Aryl-Cl 1030 – 1050 Medium In-plane bend

Diagnostic for

chloro-

substitution.[1]

C-S Stretch 680 – 720 Weak Stretching

Often obscured

by aromatic

bending, but

visible as a

shoulder in the

fingerprint

region.

OOP Bending 770 – 790 Strong Out-of-Plane

1,2,3-

Trisubstituted

Pattern.

Diagnostic of

three adjacent

aromatic

hydrogens

(positions 3, 4,

5).

Detailed Mechanistic Analysis
The Carbonyl Shift (Steric Twist): In 2-chlorobenzaldehyde, the C=O stretch appears near

1690 cm⁻¹ due to conjugation.[1] In the 2,6-disubstituted target, the "locking" effect of the

methylthio and chloro groups prevents coplanarity.

Prediction: You will observe the C=O peak shifting up toward aliphatic aldehyde

frequencies (closer to 1715 cm⁻¹), confirming the 2,6-substitution pattern is intact.

The "Fermi Doublet": The presence of two peaks at ~2760 and ~2850 cm⁻¹ is the primary

confirmation that the aldehyde functionality (-CHO) is intact and has not oxidized to the acid
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(which would show a broad O-H trough).

Quality Control & Impurity Profiling
In drug development, this intermediate is often synthesized via Nucleophilic Aromatic

Substitution (SnAr) of 2,6-dichlorobenzaldehyde with sodium thiomethoxide.[1]

Common Impurities & Spectral Markers
Impurity A: 2-Chloro-6-(methylthio)benzoic acid (Oxidation Product)[1]

Indicator: Appearance of a broad "trough" centered at 3000-3300 cm⁻¹ (O-H stretch) and a

shift of the C=O band to ~1680 cm⁻¹ (dimer H-bonding).

Action: Recrystallize immediately if observed.[1]

Impurity B: 2,6-Dichlorobenzaldehyde (Starting Material)[5]

Indicator: Absence of aliphatic C-H stretches (2920-2980 cm⁻¹) from the S-Me group.[1]

The C=O stretch will be lower (~1695 cm⁻¹) due to less steric bulk compared to the S-Me

analog.

Impurity C: Disulfide Dimer (Oxidative Coupling of S-Me)[1]

Indicator: Rare, but results in loss of the sharp S-Me signals and appearance of S-S bands

(very weak, ~500 cm⁻¹).

Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating the identity of 2-Chloro-6-
(methylthio)benzaldehyde using IR spectroscopy.
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Unknown Yellow Solid

Sample Prep:
Diamond ATR (Preferred)

Check 1600-1800 cm⁻¹
Is C=O present?

Frequency Analysis:
>1705 cm⁻¹ (Twisted) vs <1700 cm⁻¹ (Planar)

Check 2700-2900 cm⁻¹
Fermi Doublet + S-Me Stretches?

Band Found

FAIL: Oxidation
(Broad OH detected)

Shifted/Broad

Fingerprint (700-800 cm⁻¹)
1,2,3-Trisubstituted Pattern?

Doublet Present

FAIL: Starting Material
(No S-Me C-H bands)

No Aliphatic C-H

CONFIRMED:
2-Chloro-6-(methylthio)benzaldehyde

Pattern Matches

Click to download full resolution via product page

Caption: Logical decision tree for validating 2-Chloro-6-(methylthio)benzaldehyde identity via

IR spectroscopy.
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Synthesis & Physical Properties

Patent: "Benzisothiazoles useful for treating or preventing HCV infection."[1][5]

WO2006091858A1.[1] (Describes the synthesis of 2-Chloro-6-
(methylthio)benzaldehyde from 2,6-dichlorobenzaldehyde).

Source:

Spectroscopic Principles (Ortho-Effect)

Concept: Steric inhibition of resonance in ortho-disubstituted benzaldehydes.[1]

Source:

General IR Data for Chlorobenzaldehydes

Data: NIST Chemistry WebBook entry for 2-chlorobenzaldehyde (Analog comparison).[1]

Source:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1441255#2-chloro-6-methylthio-benzaldehyde-ir-
spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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